

# Application Notes and Protocols: Utilizing GSK2256098 in CRISPR-Cas9 FAK Knockout Models

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## Compound of Interest

Compound Name: GSK2256098

Cat. No.: B612001

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective FAK inhibitor, **GSK2256098**, in conjunction with CRISPR-Cas9 mediated Focal Adhesion Kinase (FAK) knockout cellular models. This powerful combination allows for the precise dissection of FAK signaling pathways and the evaluation of FAK inhibition as a therapeutic strategy in cancer and other diseases.

## Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell survival, proliferation, migration, and invasion.<sup>[1][2]</sup> Its overexpression and hyperactivation are frequently observed in various cancer types, making it a compelling target for therapeutic intervention.<sup>[1][2]</sup> **GSK2256098** is a potent and selective, ATP-competitive inhibitor of FAK kinase activity.<sup>[3]</sup> By targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), **GSK2256098** effectively blocks downstream signaling cascades, including the PI3K/Akt and ERK pathways.<sup>[1][2][3]</sup>

The advent of CRISPR-Cas9 technology enables the complete knockout of the FAK gene (PTK2), providing a clean genetic model to study the on-target effects of FAK inhibitors and to identify potential resistance mechanisms. The use of **GSK2256098** in FAK knockout models

allows researchers to distinguish between the effects of acute pharmacological inhibition and the consequences of long-term genetic ablation of FAK.

## Data Presentation

**Table 1: In Vitro Efficacy of GSK2256098 in Various Cancer Cell Lines**

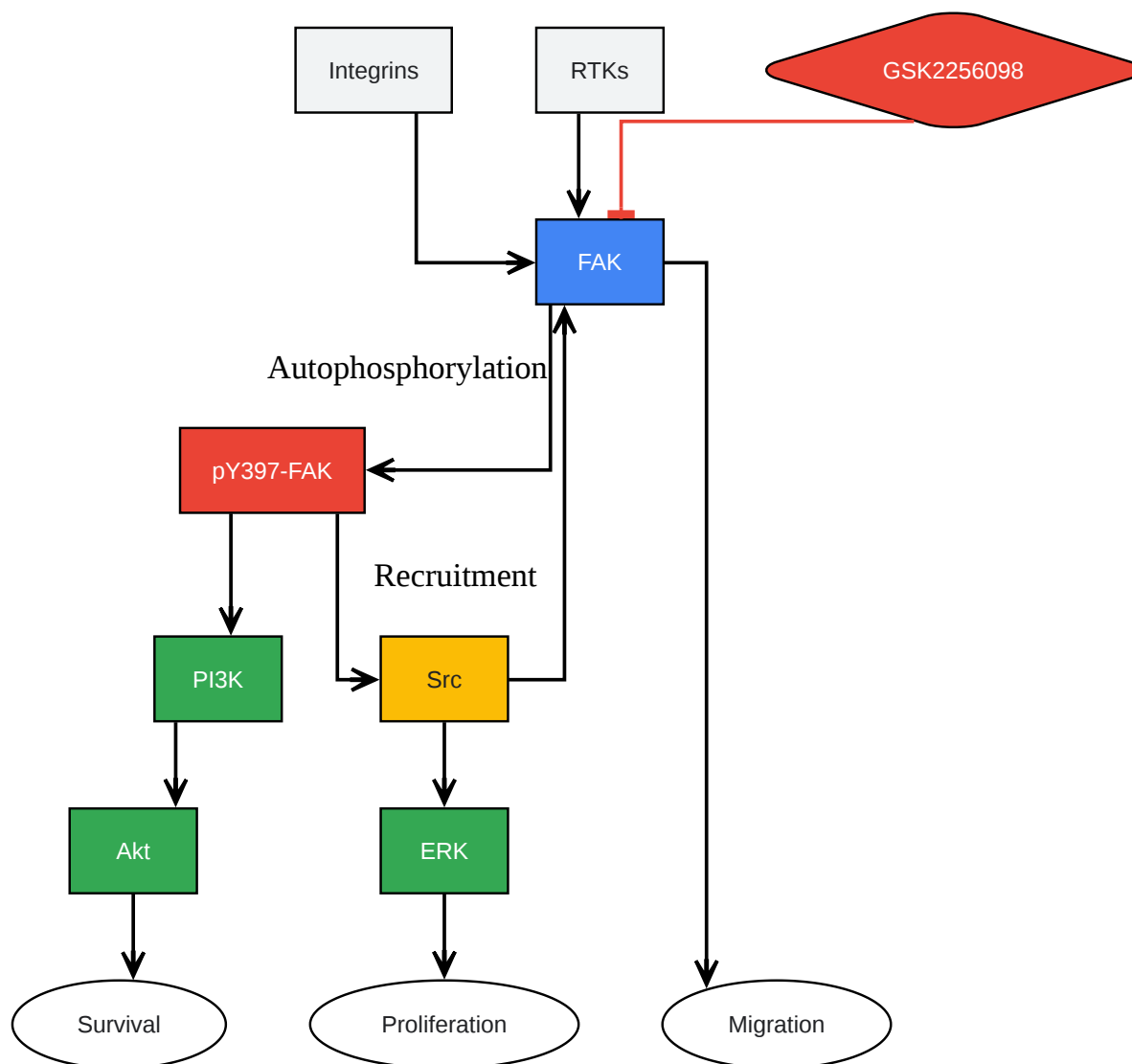
Cell Line	Cancer Type	IC50 (nM) for FAK Y397 Phosphorylation Inhibition	Reference
OVCAR8	Ovary	15	<a href="#">[3]</a> <a href="#">[4]</a>
U87MG	Brain	8.5	<a href="#">[3]</a> <a href="#">[4]</a>
A549	Lung	12	<a href="#">[3]</a> <a href="#">[4]</a>

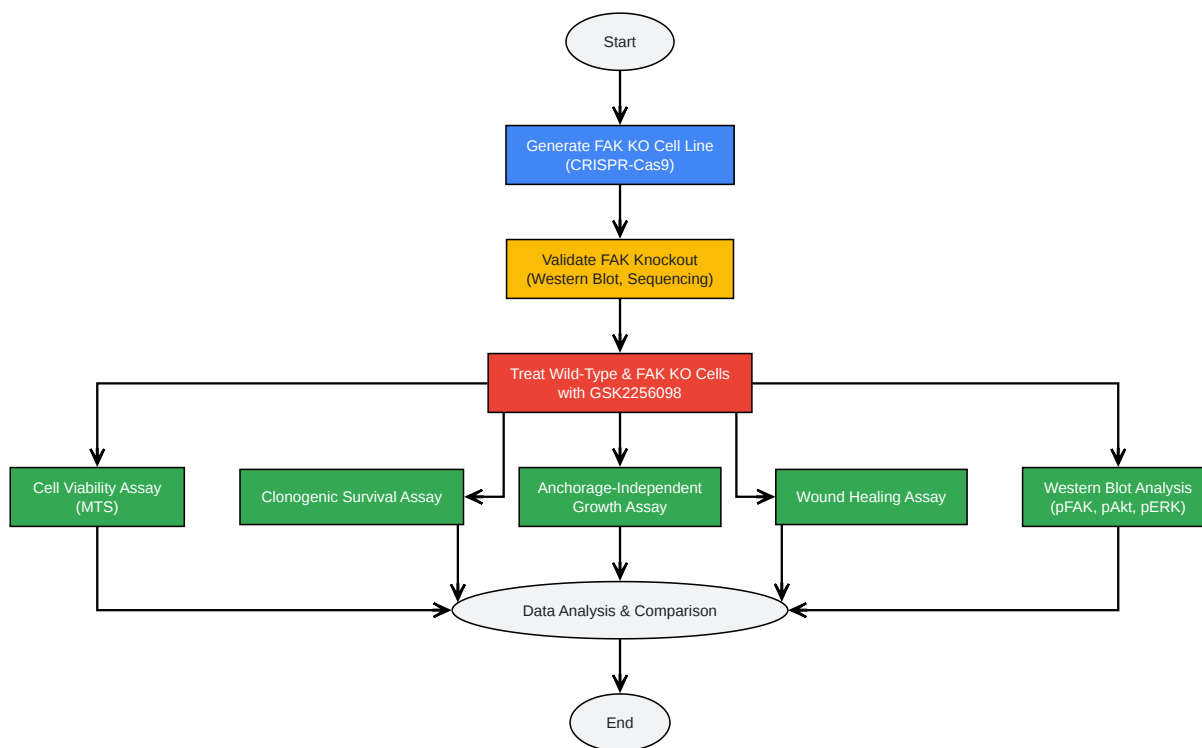
**Table 2: Cellular Effects of GSK2256098 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines**

Cell Line	FAK Y397 Phosphorylation Inhibition (at 0.1-10 $\mu$ M)	Effect on Cell Viability	Effect on Anchorage-Independent Growth	Effect on Motility	Reference
L3.6pl	High (>90%)	Decreased	Decreased	Decreased	<a href="#">[1]</a>
PANC-1	Low (<20%)	Decreased	No significant change	Decreased	<a href="#">[1]</a>

## Signaling Pathways and Experimental Workflow

### FAK Signaling Pathway





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## References

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